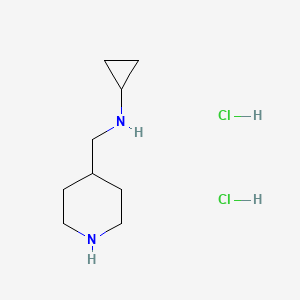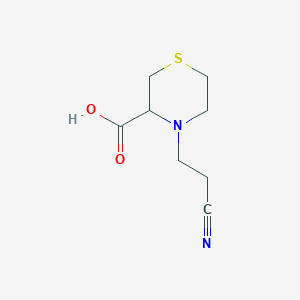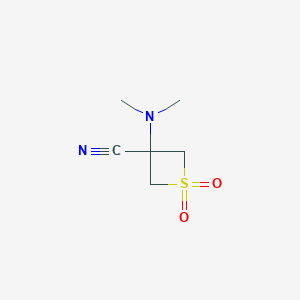
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile is an organic compound with a unique structure that includes a thietane ring, a dimethylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile typically involves the reaction of dimethylamine with a suitable precursor containing a thietane ring and a carbonitrile group. One common method involves the reaction of dimethylamine with 3-chlorothietane-1,1-dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the thietane ring and carbonitrile group.
3-Dimethylamino-1-arylpropenones: Contains a dimethylamino group but differs in the overall structure and functional groups.
Dimethylaminopropylamine: Similar in having a dimethylamino group but differs in the rest of the structure
Uniqueness
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile is unique due to its combination of a thietane ring, a dimethylamino group, and a carbonitrile group.
Properties
Molecular Formula |
C6H10N2O2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-(dimethylamino)-1,1-dioxothietane-3-carbonitrile |
InChI |
InChI=1S/C6H10N2O2S/c1-8(2)6(3-7)4-11(9,10)5-6/h4-5H2,1-2H3 |
InChI Key |
PSTCAUFIULZGIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CS(=O)(=O)C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


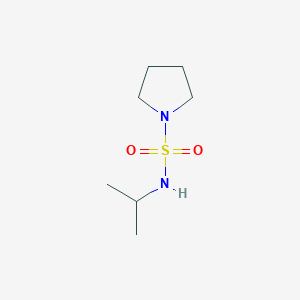
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
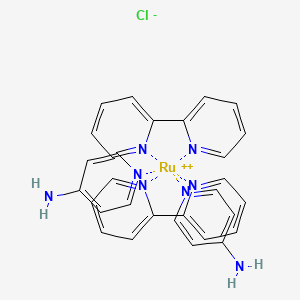
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)

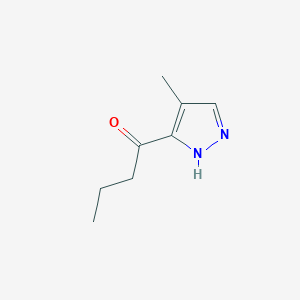
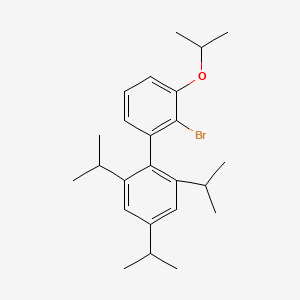

![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
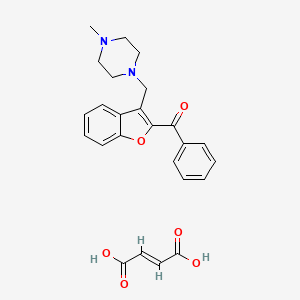
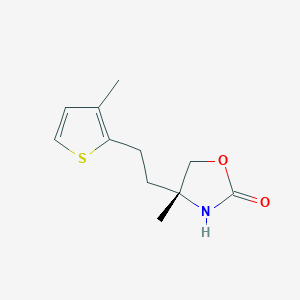
![3-Chloro-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12856275.png)
